molecular formula C13H19NO B13608983 1-(1-(3-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol CAS No. 1443354-38-8

1-(1-(3-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol

Cat. No.: B13608983
CAS No.: 1443354-38-8
M. Wt: 205.30 g/mol
InChI Key: NVBAQDJNZQJTBP-UHFFFAOYSA-N
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Description

1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound that features a cyclopropyl ring attached to a phenyl group, which is further substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 3-(dimethylamino)phenylcyclopropane with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.

Major Products:

    Oxidation: Formation of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethanone.

    Reduction: Formation of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors or enzymes. The cyclopropyl ring adds rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

  • 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}methanol
  • 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}propan-1-ol

Uniqueness: 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl ring and the dimethylamino group imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

1443354-38-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[1-[3-(dimethylamino)phenyl]cyclopropyl]ethanol

InChI

InChI=1S/C13H19NO/c1-10(15)13(7-8-13)11-5-4-6-12(9-11)14(2)3/h4-6,9-10,15H,7-8H2,1-3H3

InChI Key

NVBAQDJNZQJTBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=CC=C2)N(C)C)O

Origin of Product

United States

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